NAcM-OPT

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NAcM-OPTは、UBC12とDCN1のタンパク質間の相互作用を阻害するように設計された低分子化合物です。この化合物は、その前駆体であるNAcM-HITよりも100倍効果的な高効力であることで知られています。 This compoundは、細胞内でDCN1およびDCN2に結合することで、カルリン1およびカルリン3のネディル化を特異的に減少させ、NRF2およびp21などの基質の発現を誘導します .

2. 製法

合成経路と反応条件: this compoundは、チオエステル結合複合体の形成を含む一連の化学反応によって合成されます。合成は、E1 NEDD8活性化酵素によるNEDD8 C末端の活性化から始まり、チオエステル結合E1-NEDD8複合体の形成につながります。 この複合体は次に、トランスチオレーション反応によって、UBC12などのNEDD8結合酵素(E2)に転移されます .

工業生産方法: this compoundの工業生産には、高収率と高純度を確保するための合成経路の最適化が含まれます。この化合物は、安定性とバイオアベイラビリティを維持するために、制御された環境で生産されます。 生産プロセスには、化合物が必要な基準を満たしていることを確認するための精製、結晶化、品質管理などの手順が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: NAcM-OPT is synthesized through a series of chemical reactions that involve the formation of a thioester-linked complex. The synthesis begins with the activation of the NEDD8 C-terminus by an E1 NEDD8-activating enzyme, resulting in the formation of a thioester-linked E1-NEDD8 complex. This complex is then transferred to a NEDD8-conjugating enzyme (E2), such as UBC12, through a transthiolation reaction .

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The compound is produced in a controlled environment to maintain its stability and bioavailability. The production process includes steps such as purification, crystallization, and quality control to ensure the compound meets the required standards .

化学反応の分析

反応の種類: NAcM-OPTは、次のようなさまざまな種類の化学反応を起こします。

タンパク質-タンパク質相互作用の阻害: this compoundは、ネディル化プロセスに不可欠なUBC12とDCN1の相互作用を阻害します.

結合反応: この化合物は、DCN1の深い疎水性ポケットに結合し、UBC12のN末端アセチル化メチオニンのドッキングをブロックします.

一般的な試薬と条件:

試薬: NEDD8活性化酵素、NEDD8結合酵素(E2)、およびDCN1。

生成される主な生成物: これらの反応から生成される主な生成物には、UBC12とDCN1の阻害された複合体が含まれ、カルリン1およびカルリン3のネディル化が減少します .

4. 科学研究への応用

This compoundは、次のようなさまざまな科学研究に応用されています。

がん研究: this compoundは、がん細胞におけるネディル化経路の阻害効果を研究するために使用されます。

創薬: この化合物は、ネディル化経路の過剰活性化を含むがんの治療のための潜在的な治療薬として研究されています.

生物学的研究: this compoundは、タンパク質分解、細胞周期制御、およびDNA損傷修復など、さまざまな細胞プロセスにおけるネディル化の役割を調査するために使用されます.

科学的研究の応用

NAcM-OPT has several scientific research applications, including:

Cancer Research: this compound is used to study the effects of inhibiting the neddylation pathway in cancer cells.

Drug Development: The compound is being explored as a potential therapeutic agent for treating cancers that involve overactivation of the neddylation pathway.

Biological Studies: this compound is used to investigate the role of neddylation in various cellular processes, including protein degradation, cell cycle regulation, and DNA damage repair.

作用機序

NAcM-OPTは、UBC12のN末端アセチル化メチオニンのドッキングに不可欠な、DCN1の深い疎水性ポケットに特異的に結合することで効果を発揮します。この結合は、UBC12とDCN1の相互作用を阻害し、カルリン1およびカルリン3のネディル化を減少させます。 ネディル化の阻害は、腫瘍抑制に役割を果たすNRF2およびp21などの基質の蓄積につながります .

6. 類似化合物の比較

This compoundは、UBC12とDCN1の相互作用を阻害する際のその高効力と特異性においてユニークです。類似の化合物には次のようなものがあります。

NAcM-HIT: 効力が低い、this compoundの前駆体。

DI-591: 同じ相互作用を標的とする別の低分子阻害剤ですが、結合特性が異なります.

This compoundは、その高い効力とより優れた結合親和性により、ネディル化経路のより効果的な阻害剤として際立っています .

類似化合物との比較

NAcM-OPT is unique in its high potency and selectivity for inhibiting the interaction between UBC12 and DCN1. Similar compounds include:

NAcM-HIT: The predecessor of this compound, which is less potent.

This compound stands out due to its higher potency and better binding affinity, making it a more effective inhibitor of the neddylation pathway .

生物活性

NAcM-OPT is a small molecule inhibitor that targets the interaction between defective in cullin neddylation 1 (DCN1) and UBE2M, an E2 ubiquitin-conjugating enzyme. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and cellular protection mechanisms. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential clinical implications.

This compound functions primarily by inhibiting the interaction between DCN1 and UBE2M, which plays a crucial role in the neddylation pathway—a post-translational modification process essential for regulating protein stability and signaling pathways. By disrupting this interaction, this compound effectively inhibits the neddylation of target proteins, which can lead to altered cellular responses and reduced tumor growth.

Inhibition Potency

This compound has demonstrated significant inhibitory activity with an IC50 value in the low micromolar range. Specifically, it has shown greater stability and efficacy compared to other DCN1 inhibitors. Research indicates that this compound's ability to disrupt DCN1-UBE2M interactions is pivotal in its biological activity .

Protective Effects Against Oxidative Stress

A notable study explored the protective effects of this compound on keratinocytes subjected to hydrogen peroxide (H2O2)-induced oxidative stress. The findings revealed that this compound promotes autophagy, thereby enhancing cell survival under oxidative conditions. This suggests a potential application in skin protection therapies .

Case Studies

Case Study 1: Cancer Cell Proliferation Inhibition

In vitro studies have shown that this compound effectively inhibits cancer cell proliferation by targeting the neddylation pathway. The compound was tested on various cancer cell lines, demonstrating a significant reduction in cell viability correlated with increased concentrations of this compound.

Case Study 2: Autophagy Induction in Keratinocytes

Research conducted on human keratinocytes indicated that treatment with this compound led to an increase in autophagic markers, suggesting its role in promoting autophagy as a protective mechanism against cellular damage caused by oxidative stress .

Data Summary

| Study | Findings | IC50 Value | Mechanism |

|---|---|---|---|

| In vitro cancer study | Inhibited proliferation of cancer cells | Low µM range | Disruption of DCN1-UBE2M interaction |

| Keratinocyte protection study | Enhanced autophagy and cell survival under oxidative stress | Not specified | Promotion of autophagic pathways |

特性

IUPAC Name |

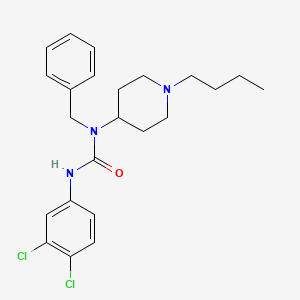

1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29Cl2N3O/c1-2-3-13-27-14-11-20(12-15-27)28(17-18-7-5-4-6-8-18)23(29)26-19-9-10-21(24)22(25)16-19/h4-10,16,20H,2-3,11-15,17H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHJABWIKCBGMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NAcM-OPT interact with its target and what are the downstream effects?

A1: this compound is an orally bioavailable small molecule that inhibits the interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-conjugating Enzyme E2 M (UBE2M) []. This interaction is crucial for the neddylation of cullin proteins, a process essential for the proper function of Cullin-RING Ligases (CRLs), the largest family of ubiquitin ligases []. By disrupting DCN1-UBE2M binding, this compound prevents cullin neddylation, leading to the downregulation of CRL activity and impacting downstream cellular processes controlled by CRL substrates [].

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A2: While the provided abstract doesn't explicitly detail the structure of this compound (67), it mentions that it's an analogue of compound 7, derived from a series of piperidinyl ureas []. The research highlights that this compound retains the favorable biochemical and cellular activity of compound 7 while demonstrating improved metabolic stability in vitro and in vivo []. This suggests that structural modifications were made to compound 7 to generate this compound, resulting in enhanced pharmacokinetic properties without compromising its ability to inhibit DCN1-UBE2M interaction and downstream cullin neddylation.

Q3: What in vitro and in vivo efficacy data is available for this compound?

A3: The abstract indicates that this compound displays potent biochemical and cellular activity, effectively inhibiting both the DCN1-UBE2M interaction and DCN1-mediated cullin neddylation []. It also reduces steady-state cullin neddylation levels in a squamous carcinoma cell line characterized by DCN1 amplification []. Furthermore, this compound demonstrates oral bioavailability and is well-tolerated in mice []. This data collectively suggests that this compound holds promise as a potential therapeutic agent and is currently being utilized to investigate the consequences of acute pharmacological inhibition of the DCN1-UBE2M interaction on the NEDD8/CUL pathway [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。